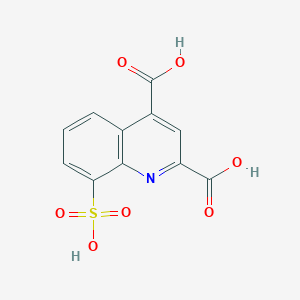

8-sulfoquinoline-2,4-dicarboxylic Acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

200506-10-1 |

|---|---|

Molecular Formula |

C11H7NO7S |

Molecular Weight |

297.24 g/mol |

IUPAC Name |

8-sulfoquinoline-2,4-dicarboxylic acid |

InChI |

InChI=1S/C11H7NO7S/c13-10(14)6-4-7(11(15)16)12-9-5(6)2-1-3-8(9)20(17,18)19/h1-4H,(H,13,14)(H,15,16)(H,17,18,19) |

InChI Key |

DDNMJOPNGRPATA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)O)N=C(C=C2C(=O)O)C(=O)O |

Origin of Product |

United States |

Contextualization Within Quinoline Based Chemical Scaffolds

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a well-established "privileged scaffold" in chemistry. nih.govrsc.org Its rigid, planar, and aromatic nature provides a stable and predictable foundation for building more complex molecules. This scaffold is found in numerous pharmaceuticals and functional materials. rsc.orguc.pt

The addition of substituent groups dramatically enhances the utility of the quinoline core. In 8-sulfoquinoline-2,4-dicarboxylic acid, the molecule is functionalized with three distinct groups:

Quinoline Nitrogen: The nitrogen atom in the heterocyclic ring acts as a Lewis base, providing a primary coordination site for metal ions.

Two Carboxylic Acid Groups (-COOH): Located at the 2- and 4-positions, these groups are excellent chelators. Upon deprotonation, they form robust coordinate bonds with a wide range of metal cations, effectively "gripping" them in a pincer-like fashion.

Sulfonic Acid Group (-SO₃H): Positioned at the 8-position, this group introduces several key features. It is a strong acid that readily ionizes, significantly increasing the molecule's solubility in water and other polar solvents. uci.edu Furthermore, its sulfonate oxygen atoms can participate in coordination with metal centers, adding to the molecule's versatility as a ligand.

This strategic arrangement of functional groups transforms the basic quinoline scaffold into a highly versatile and potent chelating agent.

Significance of Multifunctional Ligands in Advanced Chemistry

A multifunctional ligand is a molecule that possesses two or more distinct functional groups capable of binding to metal centers or participating in intermolecular interactions. uci.edu The importance of such ligands in advanced chemistry cannot be overstated, as they are the architectural keystones for constructing sophisticated supramolecular assemblies and functional materials. dur.ac.uk

The power of multifunctional ligands like 8-sulfoquinoline-2,4-dicarboxylic acid lies in their ability to act as programmable building blocks. The different chemical nature of the carboxylate, sulfonate, and quinoline (B57606) nitrogen donors allows for selective and directional bonding. This control is fundamental to the principles of crystal engineering and the rational design of materials such as:

Coordination Polymers and Metal-Organic Frameworks (MOFs): These materials are extended networks of metal ions (nodes) linked by organic ligands (linkers). Multifunctional ligands can connect multiple metal centers simultaneously, leading to the formation of one-, two-, or three-dimensional structures with porous interiors and high surface areas.

Catalytic Systems: Ligands can be designed to bind a catalytically active metal center while another functional group helps to solubilize the complex or anchor it to a support. mdpi.com

Sensing Materials: A ligand can possess a group that binds a target analyte and another part that signals the binding event, for example, through a change in color or fluorescence. rsc.org

By combining multiple functionalities within a single molecule, chemists can create complex systems with properties that are more than the sum of their parts.

Overview of Academic Research Domains for 8 Sulfoquinoline 2,4 Dicarboxylic Acid Systems

Synthetic Routes to the Quinoline-2,4-dicarboxylic Acid Core

The quinoline-2,4-dicarboxylic acid scaffold is the foundational structure upon which the target molecule is built. Several named reactions and modern synthetic protocols can be employed for its construction.

One of the most classic methods is the Pfitzinger reaction , which involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group under basic conditions. nih.govnih.gov To generate the 2,4-dicarboxylic acid structure, a dicarbonyl compound would be required, which can complicate the reaction. A modification of this approach, the Halberkann modification, can yield 2-hydroxyquinoline-4-carboxylic acids. researchgate.net

The Doebner reaction provides a direct route to quinoline-4-carboxylic acids by reacting an aromatic amine, an aldehyde, and pyruvic acid. nih.goviipseries.org While this method is effective for the 4-carboxy substituent, introducing the second carboxylic acid group at the 2-position would require a subsequent C-H functionalization and oxidation, or a variation of the starting materials.

A more direct and modern approach involves a one-pot, metal-free protocol using aryl amines and acetylenedicarboxylates. rsc.org This pseudo three-component reaction, catalyzed by molecular iodine, efficiently assembles the quinoline-2,4-dicarboxylate scaffold by forming one C-N and two C-C bonds in a single operation with high regioselectivity. rsc.org Other routes include the Gould-Jacobs cyclization, which reacts an aniline (B41778) derivative with diethyl ethoxymethylenemalonate to form the quinoline ring system, a method that has been applied to the synthesis of various commercial drugs. nih.gov

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Pfitzinger Reaction | Isatin, carbonyl compound | Classic method; proceeds under basic conditions. | nih.govnih.gov |

| Doebner Reaction | Aniline, aldehyde, pyruvic acid | Direct synthesis of quinoline-4-carboxylic acids. | nih.goviipseries.org |

| Iodine-Catalyzed Cyclization | Aryl amine, dimethyl/diethyl acetylenedicarboxylate (B1228247) | Metal-free, one-pot synthesis of quinoline-2,4-dicarboxylates; high regioselectivity and good yields. | rsc.org |

| Gould-Jacobs Reaction | Aniline, diethyl ethoxymethylenemalonate | Forms 4-hydroxyquinoline (B1666331) derivatives, requires subsequent steps for dicarboxylic acid. | nih.gov |

Directed Sulfonation Protocols at the 8-Position of Quinoline Systems

Introducing a sulfonic acid group at the C8 position of the quinoline ring is a critical step. The electronic properties of the quinoline nucleus direct electrophilic substitution primarily to the benzene (B151609) ring portion.

Classical electrophilic aromatic substitution is the most direct method. The sulfonation of quinoline using fuming sulfuric acid (oleum) is known to produce quinoline-8-sulfonic acid. google.comnih.gov The regioselectivity of this reaction is highly dependent on temperature. At lower temperatures, the kinetically controlled product, quinoline-8-sulfonic acid, is favored due to the higher electron density at the C8 position. youtube.com At higher temperatures, the reaction can lead to the thermodynamically more stable 6-sulfonic acid isomer. youtube.com A patented method describes the sulfonation of quinoline by heating with fuming sulfuric acid to 90-110°C for several hours to achieve 8-sulfoquinoline. google.com

Modern synthetic chemistry offers highly regioselective methods through C-H activation, which has revolutionized the functionalization of heterocycles like quinoline. mdpi.comnih.gov Various transition-metal catalysts (e.g., based on Rh, Ru, Pd) can direct functionalization to specific positions, including C8, often through the use of a directing group. kaist.ac.krnih.govresearchgate.net While direct C8-sulfonylation of quinoline via C-H activation is an area of ongoing research, methods for C8-arylation and C8-allylation have been successfully developed for quinoline N-oxides, showcasing the potential for precise C8 functionalization. kaist.ac.krnih.gov

Strategic Functionalization for Tailored this compound Derivatives

The synthesis of the title compound, this compound, has not been explicitly detailed in a single procedure. A logical approach would involve a multi-step sequence combining the formation of the core with the subsequent sulfonation.

A potential synthetic pathway is as follows:

Synthesis of a Quinoline-2,4-dicarboxylate Ester : An efficient route, such as the iodine-catalyzed reaction between an aniline and a dialkyl acetylenedicarboxylate, would be employed to produce a diester of quinoline-2,4-dicarboxylic acid. rsc.org Using esters serves as a protective group strategy for the carboxylic acids, preventing potential side reactions during the subsequent sulfonation step.

Directed Sulfonation : The resulting quinoline-2,4-dicarboxylate would then undergo electrophilic sulfonation. The reaction would need to be carefully controlled (e.g., using fuming sulfuric acid at a moderate temperature) to favor the introduction of the sulfonic acid group at the 8-position. google.comyoutube.com The presence of the deactivating carboxylate groups would likely make the reaction conditions more forcing than the sulfonation of unsubstituted quinoline.

Hydrolysis : The final step would involve the hydrolysis of the ester groups to yield the free dicarboxylic acid. This is typically achieved under acidic or basic conditions. google.com

To create tailored derivatives with additional substitutions on the benzene ring, one could start with a appropriately substituted aniline in the initial ring-forming reaction.

Comparative Analysis of Synthetic Efficiencies and Selectivities

| Transformation | Method | Efficiency & Yield | Selectivity | Reference |

|---|---|---|---|---|

| Core Synthesis (Quinoline-2,4-dicarboxylate) | Classical (e.g., Pfitzinger) | Often moderate yields; may require multiple steps or have substrate limitations. | Regioselectivity can be an issue with unsymmetrical reactants. | nih.govnih.gov |

| Iodine-Catalyzed Cyclization | Generally good to high yields in a one-pot procedure. | High regioselectivity for the 2,4-dicarboxylate product. | rsc.org | |

| C8-Sulfonation | Classical Electrophilic Substitution | Yields can be good, but requires harsh conditions (oleum). | Regioselectivity is temperature-dependent (kinetic C8 vs. thermodynamic C6). | youtube.com |

| C-H Activation (Projected) | Potentially high efficiency under milder, catalytic conditions. | Excellent regioselectivity is the primary advantage of this approach. | mdpi.comnih.gov |

For the synthesis of the quinoline-2,4-dicarboxylic acid core, modern one-pot methods like the iodine-catalyzed cyclization offer significant advantages in terms of efficiency, atom economy, and ease of operation over classical named reactions. rsc.org For the sulfonation step, classical electrophilic substitution is a proven, albeit harsh, method. google.com The key challenge is controlling the regioselectivity to favor the kinetic C8 product over other isomers, which is managed through temperature control. youtube.com Future developments in transition-metal-catalyzed C-H activation could provide a more elegant and highly selective alternative. mdpi.com

Principles of Dicarboxylic Acid Synthesis Relevant to Quinoline Scaffolds

The synthesis of aromatic dicarboxylic acids can be approached in two general ways: introducing the carboxyl groups onto a pre-existing aromatic ring or constructing the ring from precursors that already contain the carboxyl functionalities or their progenitors. slideshare.net

General methods for installing carboxylic acid groups include the oxidation of alkyl side chains, hydrolysis of nitriles, or the carbonation of organometallic reagents. slideshare.net However, for a complex heterocycle like quinoline, these methods can lack the required regioselectivity. A more powerful strategy, and the one most relevant to the synthesis of quinoline-2,4-dicarboxylic acid, is to build the heterocyclic ring system using components that already have the necessary functional groups.

The Doebner and Pfitzinger reactions exemplify this principle, using pyruvic acid and isatin derivatives, respectively, to install the carboxyl group at the 4-position during ring formation. nih.gov The iodine-catalyzed synthesis of quinoline-2,4-dicarboxylates is a prime example of this "convergent" approach, where diethyl acetylenedicarboxylate serves as a four-carbon building block that directly provides the precursors for both the C2 and C4 carboxylic acid groups. rsc.org This strategy avoids harsh oxidation or carbonation steps on the sensitive quinoline ring and ensures perfect regiochemical control of the carboxyl group placement. The final conversion of the resulting esters to the dicarboxylic acid is a straightforward hydrolysis, a common concluding step in many dicarboxylic acid syntheses. google.com

Ligand Architecture and Multidentate Coordination Principles

This compound is a multidentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously. This capability is central to its role in forming stable metal complexes and extended structures. The ligand's architecture is defined by:

A Planar Quinoline Ring System: This provides a rigid scaffold, which limits conformational flexibility and pre-organizes the coordinating groups. This pre-organization can lead to more stable complexes compared to more flexible ligands. uncw.edu

A Nitrogen Atom (N-donor): Located within the aromatic quinoline ring, this nitrogen atom acts as a Lewis base, readily donating its lone pair of electrons to a metal center.

Two Carboxylate Groups (-COOH): Positioned at the 2 and 4 positions of the quinoline ring, these are the primary binding sites. Upon deprotonation to carboxylates (-COO⁻), they become strong O-donors. They can coordinate to metal ions in several modes:

Monodentate: One oxygen atom binds to a single metal ion.

Bidentate Chelating: Both oxygen atoms of the same carboxylate group bind to the same metal ion, forming a stable chelate ring.

Bidentate Bridging: Each oxygen atom of the carboxylate group binds to a different metal ion, linking metal centers together.

A Sulfonate Group (-SO₃H): Located at the 8-position, this group is strongly acidic and is typically deprotonated to a sulfonate (-SO₃⁻) in solution. Its oxygen atoms can also act as donors, potentially participating in metal coordination or forming extensive hydrogen-bonding networks that stabilize the crystal structure.

The combination of both hard (oxygen) and borderline (nitrogen) donor atoms allows this ligand to form stable complexes with a wide variety of metal ions, according to Hard and Soft Acid and Base (HSAB) theory. wikipedia.org The ability to form multiple chelate rings—five-membered (with the N and C2-carboxylate) and six-membered (with the N and C4-carboxylate)—is a key feature driving the formation of stable complexes. wikipedia.org

Complexation Behavior with Diverse Metal Cations (e.g., Transition Metals, Lanthanides)

The rich array of donor sites on this compound and its analogs enables complexation with a broad spectrum of metal cations. Research has particularly focused on transition metals and lanthanides due to the interesting magnetic and luminescent properties of the resulting complexes. nih.govresearchgate.net

The stability of a metal complex in solution is quantified by its stability constant (or formation constant), K. A higher value indicates a stronger interaction between the metal and the ligand. wikipedia.org While comprehensive stability constant data for this compound itself is not extensively compiled, studies on related quinoline carboxylates and other N-heterocyclic ligands provide insight into the expected behavior. uncw.eduiupac.org

General Stepwise Formation:

M + L ⇌ ML; k₁ = [ML] / ([M][L])

For ligands like this, the stoichiometry (the metal-to-ligand ratio) in the resulting complex can vary, commonly being 1:1, 1:2, or 1:3 (M:L). In the formation of coordination polymers, more complex stoichiometries such as 2:3 are observed. nih.gov The table below shows representative stability constants for related ligands to illustrate the principles.

| Metal Ion | Ligand | Log K₁ | Conditions |

| Cu(II) | 2,2'-dipyridyl amine | 7.34 | 0.1 M NaClO₄, 25.0ºC |

| Ni(II) | 2,2'-dipyridyl amine | 6.15 | 0.1 M NaClO₄, 25.0ºC |

| Zn(II) | 2,2'-dipyridyl amine | 3.52 | 0.1 M NaClO₄, 25.0ºC |

| Co(II) | 2,2'-dipyridyl amine | 4.36 | 0.1 M NaClO₄, 25.0ºC |

| In(III) | 1,10-phenanthroline-2,9-dicarboxylic acid | 19.78 | 0.1 M NaClO₄, 25.0ºC |

Data sourced from a study on highly preorganized ligands to demonstrate the magnitude of stability constants for similar N-heterocyclic structures. uncw.edu

X-ray diffraction studies on complexes formed with the parent quinoline-2,4-dicarboxylate (Qdca²⁻) ligand reveal its remarkable coordination versatility. The ligand has been observed to act as a bridge connecting two to five different metal centers simultaneously. nih.gov This bridging capacity is fundamental to the formation of extended one-, two-, or three-dimensional networks.

In lanthanide complexes, for example, the coordination environment around the metal ion is typically high, often with a coordination number of eight or nine. nih.gov This is satisfied by multiple oxygen and nitrogen atoms from several different ligand molecules, as well as coordinated water molecules. For instance, in a neodymium complex with the formula [Nd₂(Qdca)₃(H₂O)₄]·H₂O, two distinct Nd(III) centers are present. One is eight-coordinate, bonded to five carboxylate oxygens, one quinoline nitrogen, and two water molecules. The other Nd(III) ion is also eight-coordinate but is bonded to four carboxylate oxygens, two quinoline nitrogens, and two water molecules. nih.gov

The geometry around the metal centers is often a distorted version of common polyhedra, such as a square antiprism or a capped square antiprism, to accommodate the steric requirements of the bulky ligands.

Carboxylate Groups: As the primary binding sites, the two carboxylate groups at the 2- and 4-positions are strong coordinating agents, especially in their deprotonated form. Their ability to chelate with the quinoline nitrogen and bridge between metal centers is the main driver of complex formation and the construction of coordination polymers. nih.govmdpi.com Their positioning allows for the formation of thermodynamically stable five- and six-membered chelate rings.

Sulfonate Group: The sulfonate group at the 8-position influences the properties of the ligand and its complexes in several ways:

Solubility: It significantly increases the water solubility of both the free ligand and its metal complexes.

Coordination: While sulfonate is generally considered a weaker coordinating group than carboxylate, it can participate in metal binding, particularly with hard metal ions that have a high affinity for oxygen donors.

Formation of Coordination Polymers and Metal-Organic Frameworks with Quinoline-2,4-dicarboxylate Ligands

The ability of quinoline-2,4-dicarboxylate and its derivatives to link multiple metal centers makes them excellent building blocks for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govmdpi.com These materials are crystalline solids built from metal ions or clusters connected by organic ligands, resulting in extended one-, two-, or three-dimensional networks.

The synthesis of CPs and MOFs with predictable structures is a central goal of crystal engineering. Several factors can be controlled to influence the final architecture of networks built with quinoline-2,4-dicarboxylate ligands:

Effect of Temperature: Hydrothermal synthesis is a common method for growing crystals of these coordination polymers. Studies have shown that temperature has a profound effect on the final structure. For example, in the synthesis of lanthanide-Qdca complexes, different temperatures can promote different coordination modes and conformations of the ligand, leading to the formation of distinct structural phases. nih.gov At higher temperatures, the ligand may exhibit higher denticity (binding through more atoms), resulting in more connected and robust frameworks.

Choice of Metal Ion: The intrinsic properties of the metal ion—its size, preferred coordination number, and geometry—are primary determinants of the network's topology. Lanthanide ions, with their large ionic radii and high coordination numbers (typically 8-9), tend to form highly connected 3D frameworks. nih.govresearchgate.net In contrast, transition metals with smaller radii and lower coordination numbers (e.g., 4 or 6) might form simpler 1D chains or 2D layers. ajol.info

Auxiliary Ligands: The introduction of a second, different ligand (an auxiliary ligand) into the reaction system can be used to modify the final structure. These co-ligands can compete for coordination sites on the metal, altering the connectivity of the primary quinoline-dicarboxylate ligand and leading to new network topologies. nih.gov

pH and Solvents: The pH of the reaction medium controls the deprotonation state of the carboxylic acid and sulfonic acid groups, which is essential for coordination to occur. The choice of solvent can also influence the resulting structure through solvent-metal coordination or by acting as a template around which the framework assembles.

The interplay of these factors allows for the rational design of complex, extended structures with potentially useful properties, such as luminescence, magnetism, or catalysis. nih.govmdpi.com

Temperature-Dependent Self-Assembly Processes in Lanthanide Systems

The synthesis of coordination polymers using lanthanide ions and N-heterocyclic polycarboxylic acids, such as this compound, is significantly influenced by reaction temperature. In hydro- or solvothermal synthesis methods, temperature variations lead to changes in autogenous pressure, which in turn affects the crystallization process of the resulting metal-organic frameworks. The use of quinoline-2,4-dicarboxylic acid (H₂Qdca), a structurally related ligand, in the construction of lanthanide-based coordination polymers demonstrates a clear temperature-dependent self-assembly process.

Detailed research into the hydrothermal synthesis of coordination polymers with selected lanthanide(III) ions (specifically Nd³⁺, Eu³⁺, Tb³⁺, and Er³⁺) and quinoline-2,4-dicarboxylic acid has revealed that temperature plays a crucial role in the final structure and crystallinity of the products. mdpi.com A study systematically investigated the impact of three different temperatures—100 °C, 120 °C, and 150 °C—on the self-assembly process. mdpi.com

At temperatures of 100 °C and 120 °C, single crystals of the coordination polymers were successfully obtained for all the studied lanthanide ions. mdpi.com Similarly, for Eu³⁺ and Tb³⁺, single crystals were also formed at the higher temperature of 150 °C. mdpi.com However, in the case of Nd³⁺ and Er³⁺, the synthesis at 150 °C resulted in amorphous products. These amorphous materials could subsequently be recrystallized from water to yield monocrystal forms. mdpi.com This indicates that for certain lanthanide ions, higher temperatures can hinder the direct formation of crystalline coordination polymers, necessitating a subsequent recrystallization step.

The thermal stability of these lanthanide complexes is also noteworthy. The initial step of thermal decomposition, occurring between 30–357 °C, corresponds to the release of both coordinated and uncoordinated water molecules. mdpi.com The instability of the dehydrated forms suggests that the removal of water molecules from the coordination sphere of the lanthanide ion is a critical factor that can lead to the decomposition of the framework. mdpi.com

The influence of temperature on the synthesis of these lanthanide coordination polymers is summarized in the table below.

| Lanthanide Ion | Synthesis Temperature (°C) | Product Type |

| Nd(III) | 100 | Single Crystal |

| 120 | Single Crystal | |

| 150 | Amorphous | |

| Eu(III) | 100 | Single Crystal |

| 120 | Single Crystal | |

| 150 | Single Crystal | |

| Tb(III) | 100 | Single Crystal |

| 120 | Single Crystal | |

| 150 | Single Crystal | |

| Er(III) | 100 | Single Crystal |

| 120 | Single Crystal | |

| 150 | Amorphous |

Supramolecular Assembly and Self Organized Architectures Based on 8 Sulfoquinoline 2,4 Dicarboxylic Acid

Role of Non-Covalent Interactions in Supramolecular Frameworks

The formation and stability of supramolecular frameworks involving 8-sulfoquinoline-2,4-dicarboxylic acid are fundamentally governed by a combination of non-covalent interactions. These directional and relatively weak forces dictate the spatial arrangement of molecules, leading to the creation of ordered, one-, two-, or three-dimensional structures.

Hydrogen Bonding: Hydrogen bonds are the predominant force in directing the assembly of these structures. unito.it The carboxylic acid and sulfonic acid moieties are excellent hydrogen bond donors and acceptors. This allows for the formation of robust and predictable patterns, such as the common carboxylic acid dimer synthon, as well as more complex networks involving the sulfo group and the nitrogen atom of the quinoline (B57606) ring. The interplay of these groups can lead to the formation of infinite one-dimensional chains or two-dimensional layers. nih.gov

C-H···π Interactions: These are weaker, non-conventional hydrogen bonds where a carbon-hydrogen bond acts as the donor and the aromatic π-system of the quinoline ring acts as the acceptor. While less energetic than classical hydrogen bonds or π-π stacking, C-H···π interactions play a crucial role in the fine-tuning of the supramolecular architecture, influencing the precise orientation of molecules within the crystal lattice. nih.gov

The table below summarizes the key non-covalent interactions and the participating molecular groups in frameworks derived from this compound.

| Interaction Type | Donor Group | Acceptor Group | Typical Role in Assembly |

| Hydrogen Bonding | Carboxyl (-COOH), Sulfonyl (-SO₃H) | Carboxyl (C=O), Sulfonyl (S=O), Quinoline Nitrogen (N) | Primary driver of network formation (chains, sheets). unito.it |

| π-π Stacking | Quinoline Ring (π-system) | Quinoline Ring (π-system) | Stabilizes and extends structures into 2D or 3D arrays. nih.govresearchgate.net |

| C-H···π Interactions | Aromatic C-H | Quinoline Ring (π-system) | Fine-tunes molecular packing and orientation. nih.gov |

Molecular Recognition Phenomena and Host-Guest Chemistry

Molecular recognition is the specific binding between two or more molecules through non-covalent interactions. fiveable.me In supramolecular chemistry, this often involves a larger "host" molecule binding a smaller "guest" molecule. thno.org The unique combination of a rigid aromatic cavity and multiple hydrogen-bonding sites makes this compound a compelling candidate for host-guest chemistry.

The quinoline moiety provides a hydrophobic cleft capable of encapsulating complementary guest molecules, driven by hydrophobic and van der Waals forces. fiveable.me Simultaneously, the strategically placed carboxylic and sulfonic acid groups can form specific, directional hydrogen bonds with functional groups on the guest molecule, such as amides, ureas, or other Lewis basic sites. kiku.dk This multi-point recognition, combining electrostatic interactions and hydrogen bonding, can lead to high binding affinity and selectivity. kiku.dknih.gov

The design of host-guest systems with this molecule could be tailored for various applications, including sensing, where the binding of a specific analyte (guest) would trigger a detectable signal, or in creating stimuli-responsive materials where the host-guest interaction can be controlled by external factors like pH. thno.orgrsc.org

Design and Fabrication of Self-Assembled Aggregates from Quinoline-Dicarboxylate Units

Self-assembly is the spontaneous organization of molecules into ordered structures. fiveable.me For quinoline-dicarboxylate units like this compound, the primary driving forces for aggregation are the non-covalent interactions detailed previously. The design and fabrication of specific aggregates, such as discrete dimers, oligomers, or extended polymers, can be controlled by manipulating experimental conditions. nih.gov

Key factors influencing the self-assembly process include:

Solvent Polarity: In nonpolar solvents, hydrogen bonding is stronger, favoring the formation of well-defined aggregates. In polar solvents, solvent molecules can compete for hydrogen bonding sites, potentially disrupting or altering the assembled structure. nih.gov

Concentration: As concentration increases, the propensity for intermolecular interactions and aggregation rises, which can be monitored using techniques like UV-vis spectroscopy to observe changes in absorption bands indicative of H-type or J-type aggregation. nih.gov

pH: The protonation state of the carboxylic and sulfonic acid groups is pH-dependent. Altering the pH changes the charge and hydrogen-bonding capability of the molecule, providing a direct handle to control the assembly and disassembly of aggregates.

Derivatives of 8-hydroxyquinoline (B1678124) have been shown to inhibit the self-aggregation of certain peptides, highlighting the strong influence this class of compounds can have on assembly processes. nih.gov

Co-Crystallization Strategies and Crystal Engineering with Dicarboxylic Acid Components

Crystal engineering focuses on the design and synthesis of functional solid-state structures. Co-crystallization is a powerful strategy within this field, where a target molecule is crystallized with a second molecule (a "coformer") to create a new crystalline solid with improved physicochemical properties.

As a dicarboxylic acid, this compound is an excellent candidate for forming co-crystals, particularly with active pharmaceutical ingredients (APIs). The carboxylic acid groups can form reliable and robust hydrogen-bonded synthons with common functional groups in APIs, such as pyridines, amides, or other acids. This strategy can be employed to systematically modulate key properties of a drug molecule without altering its covalent structure. nih.gov

For example, co-crystallizing an API with a series of dicarboxylic acids has been shown to predictably alter properties like melting point and aqueous solubility. nih.gov The introduction of the sulfonic acid group in this compound adds another layer of control, offering a strongly acidic site for hydrogen bonding or salt formation, which can significantly impact the final properties of the co-crystal.

The table below outlines a hypothetical co-crystallization strategy using this compound.

| Property to Modify | Co-crystallization Strategy | Rationale |

| Aqueous Solubility | Form co-crystal with a poorly soluble basic API. | The acidic groups of the quinoline derivative can form salt-like interactions or strong hydrogen bonds with the basic API, disrupting the API's stable crystal lattice and introducing hydrophilic sulfo groups, thereby increasing solubility. nih.gov |

| Thermal Stability | Co-crystallize with a high-melting-point API or another rigid coformer. | The formation of an extensive and robust hydrogen-bonding network can lead to a thermodynamically more stable co-crystal with a higher melting point than the individual components. nih.gov |

| Dissolution Rate | Select a coformer that leads to a less dense crystal packing. | By forming a new crystalline phase, the dissolution profile of an API can be significantly altered to meet specific formulation requirements. |

Crystallographic Investigations of 8 Sulfoquinoline 2,4 Dicarboxylic Acid Systems

Single-Crystal X-ray Diffraction Analysis of the Free Ligand and its Derivatives

Direct single-crystal X-ray diffraction data for the free ligand, 8-sulfoquinoline-2,4-dicarboxylic acid, is not widely published. However, the crystal structure of related quinoline (B57606) derivatives, such as quinoline-8-sulfonamide, offers valuable insights into the likely intermolecular interactions driven by the sulfonyl group.

In the crystal structure of quinoline-8-sulfonamide, the sulfonamide group is a key participant in both intramolecular and intermolecular hydrogen bonding. nih.gov An intramolecular hydrogen bond forms between a hydrogen atom of the sulfamoyl group and the nitrogen atom of the quinoline ring. nih.gov In the crystal lattice, molecules arrange into dimers through intermolecular N-H···O hydrogen bonds. nih.gov These dimers are further connected into a one-dimensional polymeric structure through π-π stacking interactions between the benzene (B151609) rings of adjacent quinoline systems, with a measured centroid-to-centroid distance of 3.649 Å. nih.gov This demonstrates the strong tendency of the sulfo- functional group and the quinoline ring to dictate crystal packing through a combination of hydrogen bonds and stacking forces. It is anticipated that the sulfonic acid and carboxylic acid groups of this compound would similarly dominate its crystal packing, forming extensive hydrogen-bonding networks.

Structural Elucidation of Metal-8-Sulfoquinoline-2,4-dicarboxylic Acid Complexes and Coordination Polymers

The dual functionality of carboxylic acid groups and the quinoline nitrogen makes this compound an excellent candidate for constructing metal-organic frameworks (MOFs) and coordination polymers. While specific complexes with the sulfo- derivative are not broadly documented, extensive research on the parent ligand, quinoline-2,4-dicarboxylic acid (H₂Qdca) , reveals its versatile coordination behavior.

Detailed structural analysis of metal complexes formed with the analogous ligand, quinoline-2,4-dicarboxylic acid, provides precise data on the coordination environment around the metal center. In a representative europium(III) coordination polymer, [Eu₂(Qdca)₃(H₂O)₄]·H₂O, the Eu(III) ion is eight-coordinated. The coordination sphere includes oxygen atoms from the carboxylate groups, the nitrogen atom from the quinoline ring, and oxygen atoms from water molecules.

The bond parameters for these complexes have been precisely determined. For instance, in the neodymium(III) analogue, the Nd-O(carboxylate) bond distances range from 2.302(5) to 2.508(5) Å, while Nd-N bond lengths are between 2.724(5) and 2.780(5) Å. The Nd-O(water) bond lengths vary from 2.484(6) to 2.571(7) Å. The Qdca²⁻ anion exhibits multiple coordination modes within a single structure, acting, for example, as a tetradentate bridging-chelating ligand that can bind to three different metal centers simultaneously.

Below is a table summarizing selected bond lengths for lanthanide complexes with the related quinoline-2,4-dicarboxylic acid ligand.

| Complex | Metal Ion | Bond Type | Bond Length Range (Å) |

|---|---|---|---|

| [Eu₂(Qdca)₃(H₂O)₄]·H₂O | Eu(III) | Eu–O (carboxylate) | 2.280(4) – 2.424(4) |

| Eu–N | 2.689(5) – 2.830(4) | ||

| Eu–O (water) | 2.454(4) – 2.473(5) | ||

| [Nd₂(Qdca)₃(H₂O)₄]·3H₂O | Nd(III) | Nd–O (carboxylate) | 2.302(5) – 2.508(5) |

| Nd–N | 2.724(5) – 2.780(5) | ||

| Nd–O (water) | 2.484(6) – 2.571(7) |

The crystal structures of quinoline-dicarboxylic acid systems and their derivatives are heavily influenced by extensive intermolecular hydrogen bonding. The presence of multiple hydrogen bond donors (O-H from carboxylic acid and coordinated water) and acceptors (O atoms of carboxylate and sulfonate groups, N atom of quinoline) leads to the formation of robust, three-dimensional networks.

In hydrated structures, such as quinolinium-4-carboxylate dihydrate, water molecules play a critical role in mediating these interactions, linking the organic molecules through a series of O-H···O and N-H···O bonds to generate a 3D framework. nih.gov The donor-acceptor distances for these hydrogen bonds typically range from 2.688 Å to 2.852 Å. nih.gov Similarly, in metal-organic frameworks, coordinated and solvated water molecules are integral to the supramolecular assembly, connecting the primary coordination polymer chains into higher-dimensional structures. The sulfonic acid group in this compound is expected to be a strong hydrogen bond acceptor, further reinforcing these networks. nih.gov

Correlating Solid-State Structures with Solution-Phase Behavior

The structure of a coordination complex in the solid state does not always persist upon dissolution. The correlation between solid-state and solution-phase structures is crucial for understanding a compound's behavior in practical applications, such as catalysis or sensing, which typically occur in solution.

In the solid state, crystal packing forces and the absence of solvent competition favor specific, often highly ordered, polymeric structures. However, when dissolved, especially in coordinating solvents like dimethyl sulfoxide (B87167) (DMSO) or water, these structures can undergo significant changes. researchgate.netresearchgate.net Intermolecular hydrogen bonds that define the crystal lattice can be disrupted and replaced by stronger interactions with solvent molecules. nih.gov A polymeric metal complex may dissociate into monomeric or oligomeric species.

For example, studies on related 8-hydroxyquinoline (B1678124) metal complexes show that the coordination environment of the metal ion can change in solution. researchgate.netresearchgate.net A complex that is four- or five-coordinate in the solid state might become six-coordinate in a solvent like DMSO, as the solvent molecules coordinate directly to the metal center. Techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy are essential for probing these solution-phase structures. researchgate.net For instance, solvatochromic studies can reveal changes in the electronic environment of the molecule, indicating shifts in coordination or hydrogen bonding. researchgate.net Therefore, while single-crystal X-ray diffraction provides a precise snapshot of the solid-state architecture, a combination of spectroscopic methods is necessary to fully elucidate the dynamic behavior of this compound systems in solution.

Advanced Spectroscopic Characterization and Elucidation of Electronic Structures for 8 Sulfoquinoline 2,4 Dicarboxylic Acid Systems

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups present in 8-sulfoquinoline-2,4-dicarboxylic acid and analyzing its conformational structure. These methods probe the vibrational modes of the molecule, which are sensitive to the types of bonds and their arrangement.

Theoretical calculations, such as those using density functional theory (DFT), are often employed to predict the vibrational spectra of quinoline (B57606) derivatives. nih.govnih.govresearchgate.net By comparing the calculated frequencies with experimental data, a detailed assignment of the observed vibrational bands can be achieved. nih.govnih.govresearchgate.net For instance, the characteristic stretching and bending vibrations of the carboxylic acid and sulfonic acid groups can be identified. In related quinoline compounds, vibrational analysis has been used to study the effects of different substituents on the molecule's structure and electronic properties. researchgate.netiosrjournals.org

Key vibrational modes for this compound would include:

O-H stretching from the carboxylic acid and sulfonic acid groups, which are typically broad in the IR spectrum. libretexts.org

C=O stretching from the carboxylic acid groups. libretexts.org

S=O stretching from the sulfonate group.

C-N and C-C stretching within the quinoline ring system.

Electronic Absorption Spectroscopy (UV-Vis) for Probing Electronic Transitions and Charge Transfer Phenomena

Ultraviolet-Visible (UV-Vis) spectroscopy is instrumental in investigating the electronic transitions within the this compound molecule. libretexts.orgyoutube.com The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur provide insights into the electronic structure, particularly the conjugated π-system of the quinoline ring. libretexts.orgfiveable.me

For quinoline derivatives, the UV-Vis spectrum typically displays characteristic absorption bands corresponding to π-π* transitions within the aromatic system. walisongo.ac.idresearchgate.net The positions and intensities of these bands can be influenced by the presence of substituents like the carboxylic acid and sulfonic acid groups, as well as by the solvent polarity. walisongo.ac.id

Furthermore, UV-Vis spectroscopy is crucial for studying charge-transfer phenomena, especially in the context of metal complex formation. nih.gov When this compound coordinates with a metal ion, new charge-transfer bands may appear in the spectrum, indicating the transfer of electron density between the ligand and the metal. The study of these bands can provide information about the nature and strength of the metal-ligand bond. uncw.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Solution-Phase Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR are employed to map the connectivity of atoms within the molecule.

¹H NMR: Provides information about the chemical environment of the hydrogen atoms. The chemical shifts of the protons on the quinoline ring and any associated alkyl groups can confirm the substitution pattern. researchgate.netmdpi.com The proton of the carboxylic acid group typically appears as a broad, downfield signal. libretexts.org

¹³C NMR: Reveals the carbon framework of the molecule. The chemical shifts of the carbonyl carbons in the carboxylic acid groups are characteristically deshielded. libretexts.org

NMR is also invaluable for studying the dynamic processes that the molecule undergoes in solution, such as conformational changes or interactions with other molecules. For instance, changes in chemical shifts upon the addition of a metal ion can provide evidence of complex formation and identify the specific sites of coordination. ajol.info

Fluorescence Spectroscopy for Investigating Ligand-Metal Interactions and Luminescent Properties

Fluorescence spectroscopy is a highly sensitive technique used to study the luminescent properties of this compound and its metal complexes. Many quinoline derivatives exhibit fluorescence, and this property is often modulated by their interaction with metal ions. uci.eduescholarship.orgnih.gov

Analysis of Fluorescence Emission Profiles and Quantum Yields

The fluorescence emission spectrum of this compound provides information about the energy of its excited state. The shape and position of the emission peak can be influenced by the solvent and the presence of quenchers or enhancers. beilstein-journals.org

The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a critical parameter for quantifying the efficiency of the fluorescence process. nih.gov For quinoline-based compounds, the quantum yield can be significantly affected by the nature of substituents on the quinoline ring and by the formation of metal complexes. nih.gov

Mechanisms of Metal-Ion Induced Fluorescence Enhancement and Quenching

The interaction of this compound with metal ions can lead to either an enhancement or a quenching of its fluorescence. nih.gov

Fluorescence Enhancement: In many cases, the chelation of a metal ion to the quinoline ligand restricts intramolecular vibrations and rotations, which are non-radiative decay pathways. This reduction in non-radiative decay leads to an increase in the fluorescence quantum yield, a phenomenon known as chelation-enhanced fluorescence (CHEF). nih.govnih.gov Certain metal ions, such as Zn²⁺ and Cd²⁺, are known to form highly fluorescent complexes with quinoline derivatives. uci.eduresearchgate.net

Fluorescence Quenching: Conversely, interaction with certain metal ions, particularly those with unpaired electrons like Fe³⁺, can lead to fluorescence quenching. uci.edu This can occur through various mechanisms, including energy transfer or electron transfer from the excited fluorophore to the metal ion. The study of quenching effects can provide insights into the nature of the metal-ligand interaction and can be used for the detection of specific metal ions. nih.gov

Mass Spectrometry (ESI-MS, MALDI-TOF) for Molecular Weight Determination and Complex Identification

Mass spectrometry is an essential analytical technique for determining the molecular weight of this compound and for identifying the formation of its metal complexes.

Computational and Theoretical Chemical Studies on 8 Sulfoquinoline 2,4 Dicarboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of molecules. For a comprehensive analysis of 8-sulfoquinoline-2,4-dicarboxylic acid, methods like Density Functional Theory (DFT) and other ab initio techniques would be employed. researchgate.netdntb.gov.ua

The first step in a computational study involves the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. DFT methods, particularly with hybrid functionals like B3LYP, are well-suited for this purpose. sci-hub.semdpi.com The presence of three functional groups—a sulfonic acid and two carboxylic acids—attached to the quinoline (B57606) core suggests a complex conformational landscape. The orientation of the -SO₃H group and the two -COOH groups relative to the quinoline ring would be of primary interest.

A systematic conformational search would likely reveal several local energy minima. The relative energies of these conformers would indicate which structures are most likely to be present at a given temperature. The planarity of the quinoline ring system would be a key feature, with the substituents potentially lying in the plane or being twisted out of it. For instance, studies on related molecules have shown that DFT can accurately predict such structural parameters. sci-hub.se

A hypothetical table of optimized geometrical parameters for the lowest energy conformer of this compound, as would be determined by DFT calculations, is presented below.

| Parameter | Predicted Value (Å or °) |

| C-C (ring) bond lengths | 1.37 - 1.43 |

| C-N (ring) bond lengths | ~1.38 |

| C-S bond length | ~1.78 |

| S=O bond lengths | ~1.46 |

| C-C (carboxyl) bond length | ~1.50 |

| C=O (carboxyl) bond length | ~1.21 |

| C-O (hydroxyl) bond length | ~1.34 |

| O-H (hydroxyl) bond length | ~0.97 |

| Quinoline ring planarity | Largely planar |

| C-S-O bond angles | ~104-110 |

| O=S=O bond angle | ~122 |

Note: The values in this table are illustrative and based on typical values from DFT calculations on similar molecules. Actual values would require specific calculations for this compound.

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring, while the LUMO would likely be distributed over the electron-withdrawing carboxylic and sulfonic acid groups. This distribution would suggest that the molecule is susceptible to electrophilic attack on the ring and nucleophilic attack at the carbon atoms of the carboxyl groups.

The electronic density distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, would reveal the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, negative potential would be expected around the oxygen atoms of the sulfonyl and carboxyl groups, as well as the nitrogen atom of the quinoline ring, indicating these as likely sites for protonation or coordination with metal ions. researchgate.net

Acid Dissociation Constant (pKa) Predictions and Speciation Modeling

The pKa values of the sulfonic and carboxylic acid groups are critical for understanding the speciation of this compound in solution at different pH values. Computational methods can provide reliable predictions of these constants.

The influence of a solvent, such as water, on the pKa values is significant. The Polarizable Continuum Model (PCM) is a widely used method to account for these bulk solvent effects. researchgate.net In this model, the solvent is treated as a continuous dielectric medium that surrounds the solute molecule. The use of PCM in conjunction with DFT calculations has been shown to yield accurate pKa predictions for compounds like 8-hydroxyquinoline-5-sulfonic acid. researchgate.net A similar approach would be applied to this compound, where the free energies of the protonated and deprotonated species in the gas phase and in solution would be calculated to determine the pKa.

For a more refined prediction of pKa values, the inclusion of a few explicit water molecules in the computational model can be beneficial. researchgate.net These explicit water molecules can form hydrogen bonds with the acidic protons and the deprotonated sites, providing a more accurate representation of the local solvent environment. This approach, often referred to as a hybrid or cluster-continuum model, has been successfully used for the pKa prediction of 8-hydroxyquinoline-5-sulfonic acid, where it helped to better define the first pKa value. researchgate.net Given the multiple acidic sites on this compound, this method would be particularly valuable for dissecting the individual deprotonation steps.

Based on studies of similar compounds, a predicted speciation diagram for this compound would show the sulfonic acid group deprotonating at a very low pH, followed by the two carboxylic acid groups at higher pH values.

| Acidic Group | Predicted pKa Range |

| Sulfonic Acid (-SO₃H) | < 1 |

| Carboxylic Acid (-COOH at C4) | 2 - 4 |

| Carboxylic Acid (-COOH at C2) | 4 - 6 |

Note: This table presents hypothetical pKa ranges based on the known behavior of sulfonic and carboxylic acids on aromatic systems. Precise values would require dedicated computational studies.

Theoretical Investigations of Metal-Ligand Bonding and Coordination Geometries

The presence of a nitrogen atom in the quinoline ring and oxygen atoms in the carboxylic and sulfonic acid groups makes this compound a potent chelating agent for metal ions. Theoretical studies are essential for understanding the nature of the metal-ligand bonding and predicting the geometries of the resulting complexes. uc.ptajol.info

DFT calculations would be employed to optimize the geometries of metal complexes of this compound. The coordination number and the preferred geometry (e.g., octahedral, tetrahedral, square planar) would depend on the specific metal ion. For instance, studies on 8-hydroxyquinoline (B1678124) derivatives have shown the formation of stable complexes with a variety of metal ions, with the ligand acting as a bidentate or tridentate donor. uncw.eduscirp.org

A hypothetical table summarizing the predicted coordination behavior of this compound with a divalent metal ion (M²⁺) is provided below.

| Property | Predicted Characteristic |

| Coordination Mode | Tridentate (N, O-carboxyl, O-carboxyl) or potentially higher if the sulfonate group participates |

| Stoichiometry (Ligand:Metal) | 1:1 or 2:1 |

| Common Coordination Geometries | Distorted Octahedral, Square Pyramidal |

| Nature of Bonding | A mix of electrostatic and covalent character |

Note: The characteristics in this table are illustrative and based on the coordination chemistry of similar quinoline-based ligands. The actual properties would depend on the specific metal ion and the experimental conditions.

Reaction Mechanism Studies Related to Quinoline Dicarboxylic Acid Transformations

The synthesis of quinoline dicarboxylic acids, including the sulfonated analogue this compound, can be approached through several established name reactions in organic chemistry. While specific computational studies on the reaction mechanism of this compound are not extensively available in the public domain, theoretical investigations into related quinoline syntheses, such as the Doebner–von Miller and Pfitzinger reactions, provide significant insights into the plausible mechanistic pathways. These studies, often employing Density Functional Theory (DFT), offer a molecular-level understanding of the reaction coordinates, transition states, and the influence of substituents on the reaction outcomes.

The Doebner–von Miller reaction, a versatile method for quinoline synthesis, involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.orgresearchgate.net The reaction is typically catalyzed by a Brønsted or Lewis acid. Computational studies on this reaction suggest a multi-step process. The mechanism is a subject of some debate, with a proposed fragmentation-recombination pathway supported by isotope scrambling experiments. wikipedia.org In the context of synthesizing a precursor to this compound, a sulfonated aniline would be a key starting material.

A plausible reaction pathway, informed by general mechanistic understanding and computational studies on related systems, is outlined below:

Michael Addition: The reaction initiates with a nucleophilic 1,4-addition (Michael addition) of the sulfonated aniline to an α,β-unsaturated dicarbonyl compound. The electron-withdrawing nature of the sulfo group would decrease the nucleophilicity of the aniline, potentially requiring more forcing reaction conditions.

Cyclization: The resulting intermediate undergoes an intramolecular cyclization. DFT calculations on similar cyclization reactions of quinoline precursors help in identifying the most energetically favorable ring-closure pathway.

Dehydration and Aromatization: The cyclized intermediate then undergoes dehydration, followed by an oxidation step to yield the aromatic quinoline ring system. In some variations of the Doebner reaction, a hydrogen transfer mechanism is responsible for the final aromatization step. nih.gov

The Pfitzinger reaction provides an alternative route, starting from isatin (B1672199) or a substituted isatin and a carbonyl compound in the presence of a base. researchgate.netwikipedia.orgui.ac.id For the synthesis of this compound, a sulfonated isatin derivative would be a logical precursor.

The generally accepted mechanism for the Pfitzinger reaction, which can be further elucidated by computational modeling, involves the following key steps:

Ring Opening of Isatin: The reaction begins with the base-catalyzed hydrolysis of the amide bond in the isatin ring to form a keto-acid intermediate.

Condensation: This is followed by the condensation of the aniline moiety of the opened isatin with a dicarbonyl compound, such as a β-keto acid or ester, to form an imine or enamine.

Intramolecular Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization and subsequent dehydration to form the quinoline ring.

Computational studies on related quinoline derivatives have provided valuable data on the electronic properties of these molecules, which in turn influences their reactivity. nih.gov These studies often include calculations of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and various reactivity descriptors. This data is instrumental in predicting the most likely sites for electrophilic and nucleophilic attack and in understanding the stability of reaction intermediates and transition states.

While direct computational data for the synthesis of this compound is scarce, the combination of established reaction mechanisms for analogous compounds and the application of theoretical principles allows for the construction of a detailed and scientifically sound understanding of its formation.

Applications of 8 Sulfoquinoline 2,4 Dicarboxylic Acid in Advanced Functional Materials

Development of Luminescent Materials and Optoelectronic Devices

The creation of luminescent materials, particularly those involving metal-organic frameworks (MOFs) and coordination polymers, heavily relies on organic ligands that can efficiently absorb energy and transfer it to a coordinated metal center. The quinoline-dicarboxylic acid backbone is an exemplary candidate for this role, especially in complexation with lanthanide ions, which are known for their unique and sharp emission spectra.

Strategies for Tunable Emission Properties through Metal Ion Variation

The luminescent properties of materials derived from quinoline-carboxylic acid ligands can be precisely controlled by the choice of the central metal ion. This strategy relies on the "antenna effect," where the organic ligand absorbs ultraviolet (UV) light and transfers the excitation energy to the f-orbitals of a coordinated lanthanide ion, which then de-excites by emitting light at its characteristic, line-like wavelengths.

Research on analogous quinoline-carboxylic acid complexes has demonstrated this tunability. For instance, binuclear complexes synthesized with 4-quinoline carboxylic acid and lanthanide ions like Europium(III) (Eu³⁺) and Terbium(III) (Tb³⁺) exhibit distinct luminescent behaviors. The resulting Eu³⁺ complex shows a strong, characteristic red emission, while the Tb³⁺ complex displays a less intense green luminescence, indicating that the energy level of the ligand's triplet state is better matched for sensitizing Eu³⁺. tandfonline.com By systematically varying the lanthanide ion (e.g., Samarium, Europium, Praseodymium), the emission color and intensity of the resulting material can be fine-tuned. nih.gov

Table 1: Emission Properties of Analogous Ligand-Metal Complexes Data based on research on analogous quinoline-carboxylate and sulfonate-carboxylate ligands.

| Ligand | Metal Ion | Emission Color | Key Finding |

|---|---|---|---|

| 4-Quinoline Carboxylic Acid | Eu(III) | Red | Strong luminescence due to efficient energy transfer from the ligand. tandfonline.com |

| 4-Quinoline Carboxylic Acid | Tb(III) | Green | Weaker luminescence, suggesting a less optimal energy match with the ligand. tandfonline.com |

| Biphenyl-3,3'-disulfonyl-4,4'-dicarboxylic acid | Eu(III) | Red | Luminescence can be quenched by the presence of Fe³⁺ ions. nih.gov |

Integration into Polymeric Hybrid Materials

The luminescent metal-organic complexes formed with ligands like 8-sulfoquinoline-2,4-dicarboxylic acid can be incorporated as active components into larger polymeric systems. This integration leads to the development of hybrid materials with combined properties, such as the processability of polymers and the specific optoelectronic functions of the metal complex. The presence of the sulfonate group on the ligand is particularly advantageous as it can improve miscibility with polar polymers and provide an additional site for interaction or bonding within the matrix.

Studies on similar dicarboxylic acids, such as 2-pyrone-4,6-dicarboxylic acid (PDC), have shown their utility in creating biodegradable polyesters through polycondensation with diols. researchgate.net These PDC-based polymers exhibit strong adhesive properties, highlighting how dicarboxylic acid monomers can impart specific functionalities to the final material. researchgate.net Furthermore, coordination polymers based on quinoline-carboxylate ligands have been synthesized, forming 2D sheet-like structures that are photoluminescent. mdpi.com Such structures are precursors to thin-film devices and functional coatings, indicating a clear pathway for the use of this compound in creating robust, luminescent polymeric materials for sensors or light-emitting applications.

Design of Chemical Sensing and Detection Platforms

The quinoline (B57606) scaffold is a well-established fluorophore whose emission is highly sensitive to its chemical environment. This property makes it an ideal foundation for designing fluorescent chemosensors. By functionalizing the quinoline core with binding sites like carboxylate and sulfonate groups, as in this compound, sensors with high selectivity and sensitivity for specific ions and molecules can be engineered.

Fluorometric Probes for Selective Metal Ion and Anion Recognition

Fluorometric probes based on quinoline derivatives often operate via mechanisms such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). In many cases, the probe is non-fluorescent or weakly fluorescent in its free state, but upon selective binding to a target analyte, the fluorescence is "turned on" or significantly enhanced.

Research on various quinoline-based probes has demonstrated their wide-ranging applicability:

A sensor for hypochlorous acid was developed from a quinoline derivative, where the oxidation of a phenol (B47542) group by the analyte led to fluorescence quenching, enabling detection with a limit as low as 6.5 nM. nih.gov

A quinoline-based receptor was designed to distinguish between different types of carboxylic acids through changes in its fluorescence, including the formation of an excimer upon binding. researchgate.net

Lanthanide-based frameworks using a sulfonate-carboxylate ligand have been shown to act as selective luminescent sensors. For example, the Eu³⁺ version can detect Fe³⁺ ions through luminescence quenching. nih.gov

The structure of this compound, with its multiple hard (oxygen) and soft (nitrogen) donor atoms, makes it a highly promising candidate for developing selective probes for a variety of metal ions.

Table 2: Examples of Quinoline-Based Fluorometric Probes Data based on research on analogous quinoline-based sensor molecules.

| Probe Type | Target Analyte | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| Quinoline-phenol derivative | Hypochlorous Acid (HOCl) | Fluorescence quenching via oxidation of phenol to benzoquinone. nih.gov | 6.5 nM nih.gov |

| Bis(quinoline) receptor | Citric Acid | Excimer emission upon hydrogen bond-mediated complexation. researchgate.net | Not specified researchgate.net |

| Eu(III)-Sulfonate/Carboxylate MOF | Fe(III) Ions | Luminescence quenching of the Eu(III) center. nih.gov | Not specified nih.gov |

Fabrication of Ion-Selective Electrodes

Ion-selective electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. A key component of an ISE is the ionophore, a molecule embedded in a membrane (typically PVC) that selectively binds the target ion. Quinoline derivatives have proven to be effective ionophores due to their strong and selective metal-chelating abilities. mdpi.com

For example, an ISE for the selective measurement of thorium(IV) (Th⁴⁺) was successfully fabricated using dibutyl(8-hydroxyquinolin-2-yl)methylphosphonate as the ionophore within a PVC matrix. mdpi.com This electrode demonstrated a clear potentiometric response to Th⁴⁺ ions, showcasing the utility of the quinoline core in this application. The multiple binding sites of this compound suggest it could function as a highly effective and selective ionophore. The two carboxylates and the sulfonate group could form a pre-organized cavity ideal for binding specific metal cations, leading to ISEs with high sensitivity and low interference from other ions.

Advancements in Separation Technologies and Metal Extraction

The selective removal and recovery of metal ions from aqueous solutions is critical in hydrometallurgy, waste treatment, and analytical chemistry. This process often relies on chelating extractants that form a stable, neutral complex with a target metal ion, facilitating its transfer from an aqueous phase to an organic phase. mdpi.comdcu.ie

The multidentate structure of this compound makes it a powerful chelating agent. Polydentate chelators are known to be more effective and selective than monodentate analogues for metal extraction. mdpi.com The combination of a quinoline nitrogen, two carboxylate oxygens, and sulfonate oxygens provides multiple binding points for metal ions. Analogous compounds like 8-hydroxyquinoline (B1678124) have a long history of use in separation science, for instance, in the high-performance liquid chromatography (HPLC) separation of platinum group metals after forming stable chelates. nih.gov The presence of the sulfonic acid group, as seen in 7-nitroso-8-hydroxyquinoline-5-sulfonate, can significantly influence the stability and selectivity of the metal chelates formed. koreascience.kr Therefore, this compound is a promising agent for developing advanced liquid-liquid extraction or solid-phase extraction systems for the selective separation and recovery of valuable or toxic metal ions.

Adsorption Characteristics and Sorbent Design for Environmental Remediation

Specific research on the adsorption characteristics and the design of sorbents based on this compound for environmental remediation is not available in the reviewed scientific literature.

Selective Metal Ion Scavenging from Aqueous Media

Detailed studies on the selective scavenging of metal ions from aqueous media using materials functionalized with this compound have not been identified in the available literature.

Future Research Directions and Emerging Paradigms for 8 Sulfoquinoline 2,4 Dicarboxylic Acid

Exploration of Redox-Active Properties and Electrocatalytic Applications

The inherent electronic properties of the quinoline (B57606) nucleus suggest that 8-sulfoquinoline-2,4-dicarboxylic acid possesses redox activity that is yet to be fully explored. Quinoline and its derivatives are known to participate in electron transfer processes, and this capability can be harnessed for electrocatalytic applications. researchgate.netnih.gov The presence of both electron-withdrawing carboxylic acid groups and a sulfonic acid group can modulate the redox potential of the quinoline core, offering a tunable platform for designing novel electrocatalysts.

Future investigations will likely focus on the synthesis and characterization of metal complexes and coordination polymers incorporating this compound. These materials could be evaluated as catalysts for a variety of electrochemical reactions, including oxygen reduction, hydrogen evolution, and CO2 reduction. The sulfonic acid group, with its potential to enhance solubility and facilitate proton transport, may be particularly advantageous in the development of proton-exchange membranes for fuel cells. acs.org Research in this area will involve a combination of electrochemical techniques, such as cyclic voltammetry, and spectroscopic methods to elucidate the structure-activity relationships of these new materials. rsc.org

Integration into Dynamic Covalent and Self-Healing Materials Systems

The dual carboxylic acid functionalities of this compound make it an ideal candidate for integration into dynamic covalent and self-healing materials. researchgate.net Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create materials that can adapt their structure and properties in response to external stimuli. rsc.orgwikipedia.orgresearchgate.net The carboxylic acid groups can readily form reversible linkages, such as esters and amides, which are central to the design of dynamic polymers and networks. mdpi.commdpi.com

The incorporation of this compound into polymer backbones could lead to the development of self-healing materials. researchgate.netrsc.org When damage occurs, the reversible nature of the dynamic covalent bonds would allow for the network to reform and repair the crack. nih.gov The sulfonic acid group could play a crucial role in this process by promoting intermolecular interactions, such as hydrogen bonding, which can contribute to the self-healing mechanism. nih.gov Furthermore, the quinoline moiety itself may impart desirable mechanical or photophysical properties to the resulting material.

Table 1: Potential Dynamic Covalent Reactions with this compound

| Reaction Type | Reactant(s) | Resulting Linkage | Potential Application |

| Esterification | Diols, Polyols | Ester | Self-healing polymers, Vitrimers |

| Amidation | Diamines, Polyamines | Amide | Dynamic hydrogels, Recyclable thermosets |

| Anhydride formation | Dehydrating agents | Anhydride | Transiently stable materials |

| Boronic ester formation | Boronic acids | Boronic ester | pH-responsive materials, Sensors |

Advanced Ligand Engineering for Multi-Stimuli Responsive Materials

The multifunctionality of this compound, with its nitrogen-containing heterocyclic ring and multiple oxygen-based functional groups, makes it a prime candidate for advanced ligand engineering to create multi-stimuli responsive materials. nih.govrsc.orgrsc.org These "smart" materials can change their properties in response to a variety of external triggers, such as pH, temperature, light, metal ions, and redox potential.

By carefully designing the coordination environment around a metal center using this compound as a primary or secondary ligand, it is possible to create materials that exhibit tunable luminescence, magnetic, or electronic properties. nih.govrsc.org For example, the quinoline core is a known fluorophore, and its emission properties can be modulated by the binding of metal ions or changes in the local environment. rsc.orgacs.org The carboxylic acid and sulfonic acid groups can act as recognition sites for specific analytes, leading to the development of selective chemosensors. researchgate.net Future work will focus on creating complex systems where multiple stimuli can be used to control the material's properties in a predictable and synergistic manner.

Harnessing Theoretical Predictions for Rational Design of Novel Functional Systems

Computational modeling and theoretical predictions are becoming increasingly vital tools in the rational design of new functional materials. mghpcc.org Density Functional Theory (DFT) and other computational methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of molecules like this compound and its metal complexes. researchgate.netresearchgate.net This in-silico approach allows researchers to screen potential candidates and optimize their properties before engaging in extensive synthetic work, thereby accelerating the discovery process. mdpi.com

For this compound, theoretical studies could be employed to:

Predict the binding affinities and coordination geometries with various metal ions.

Simulate the electronic and optical properties of resulting coordination polymers and metal-organic frameworks (MOFs).

Investigate the mechanisms of potential electrocatalytic reactions.

Model the dynamics of self-healing processes in polymers incorporating this molecule.

The synergy between theoretical predictions and experimental validation will be crucial for unlocking the full potential of this compound in the development of novel functional systems with tailored properties for specific applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-sulfoquinoline-2,4-dicarboxylic acid, and how can purity be validated?

- Methodology : Use polyphosphoric acid (PPA) or polyphosphoric acid/ortho-phosphoric acid (PA) mixtures as catalysts for cyclization reactions, as demonstrated in sulfonated aromatic dicarboxylic acid syntheses . Purification involves recrystallization in methanol or ethanol. Validate purity via HPLC (>98% threshold) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR in deuterated methanol or D₂O) .

Q. How can the stability of this compound under alkaline conditions be assessed?

- Methodology : Conduct accelerated aging tests in NaOH/KOH solutions (e.g., 1–5 M at 60–80°C for 24–72 hours). Monitor degradation via UV-Vis spectroscopy (quinoline backbone absorbance at ~250–300 nm) and ion chromatography to track sulfonate group retention . Compare results with structurally similar compounds like thiazolidine-2,4-dicarboxylic acid .

Q. What spectroscopic techniques are most effective for characterizing sulfonate and carboxylate functionalities in this compound?

- Methodology : Use FT-IR to identify sulfonate (-SO₃H) stretches (~1030–1230 cm⁻¹) and carboxylate (-COO⁻) asymmetric/symmetric vibrations (~1550–1650 cm⁻¹ and ~1400 cm⁻¹). Confirm protonation states via ¹H NMR in D₂O (carboxylate protons absent due to exchange) .

Advanced Research Questions

Q. How does this compound perform as a linker in metal-organic frameworks (MOFs), and what stability advantages does it offer?

- Methodology : Synthesize Zr-based MOFs using the compound as a ligand, leveraging its sulfonate and carboxylate groups for enhanced coordination. Assess thermal stability via TGA (decomposition >500°C) and chemical stability via exposure to boiling water, organic solvents, or acidic/basic conditions. Compare with non-sulfonated analogs (e.g., benzene-1,3-dicarboxylic acid) to quantify improvements in hydrothermal stability .

Q. What strategies resolve contradictions in reported catalytic activity data for enzyme inhibition studies involving this compound?

- Methodology : Perform kinetic assays (e.g., IC₅₀ determinations) under standardized buffer conditions (pH 7.4, 25°C) to minimize variability. Use pyridine-2,4-dicarboxylic acid (Ki = 75 μM for LigI enzyme) as a reference inhibitor . Cross-validate results with isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. How can computational modeling predict the compound’s interactions with biological targets or MOF nodes?

- Methodology : Employ density functional theory (DFT) to calculate charge distribution on sulfonate/carboxylate groups, or molecular docking (e.g., AutoDock Vina) to simulate binding with enzyme active sites (e.g., cyclooxygenase). For MOFs, use Materials Studio to model ligand-metal cluster interactions and predict framework porosity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across studies?

- Methodology : Standardize solubility tests in aqueous buffers (pH 2–12) and polar aprotic solvents (e.g., DMSO). Quantify solubility via gravimetric analysis or UV-Vis calibration curves. Note that sulfonate groups enhance aqueous solubility but reduce organic solvent compatibility compared to non-sulfonated analogs .

Q. What experimental controls are critical when studying the compound’s role in photocatalytic or catalytic systems?

- Methodology : Include blank reactions (no catalyst) and control ligands (e.g., 1,4-benzenedicarboxylic acid) to isolate the sulfonate group’s contribution. Use radical scavengers (e.g., tert-butanol for hydroxyl radicals) in photocatalytic assays to confirm reaction mechanisms .

Safety and Handling

Q. What are the best practices for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.